(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)hydrazine
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Description
(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)hydrazine is a heterocyclic compound with an intriguing structure. It combines a bicyclo[1.1.1]pentane core with a hydrazine functional group. The bicyclo[1.1.1]pentane motif imparts three-dimensional character and saturation, making it an attractive bioisostere for drug design .
Molecular Structure Analysis
The molecular structure of This compound comprises a bicyclo[1.1.1]pentane ring fused with a hydrazine group. The bridgehead positions (1, 3) are critical for its bioisosteric properties. Accurate characterization via spectroscopic techniques (NMR, IR, MS) is essential to confirm its structure .
Chemical Reactions Analysis
The compound’s reactivity likely involves the hydrazine moiety. Potential reactions include hydrazine oxidation, nucleophilic substitutions, and ring-opening reactions. Exploring its behavior under various conditions will provide insights into its synthetic versatility and potential applications .
Mechanism of Action
Properties
IUPAC Name |
(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-3-8(4-2)9-5-10(6-9,7-9)12-11/h8,12H,3-7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USVYLTUPKUJDDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C12CC(C1)(C2)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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